molecular formula C12H15N7O5 B114751 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide CAS No. 154094-90-3

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide

Cat. No. B114751
M. Wt: 337.29 g/mol
InChI Key: VALXKZQMIDSFJS-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide, also known as MNRP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MNRP is a member of the nitroimidazole family of compounds, which are known for their antibacterial, antifungal, and antiprotozoal properties. In

Scientific Research Applications

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide has been extensively studied in the field of cancer research due to its potential as a radiosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, thereby increasing the effectiveness of the treatment. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide has been shown to sensitize cancer cells to radiation by inhibiting the repair of DNA damage caused by radiation. This makes N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide a promising candidate for use in combination with radiation therapy for the treatment of various types of cancer.

Mechanism Of Action

The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide involves the inhibition of DNA repair enzymes, specifically poly(ADP-ribose) polymerase (PARP) and DNA ligase III. These enzymes play a crucial role in the repair of DNA damage caused by radiation therapy. By inhibiting these enzymes, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide prevents the repair of DNA damage, leading to the accumulation of unrepaired DNA damage and ultimately cell death.

Biochemical And Physiological Effects

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its radiosensitizing properties, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide in lab experiments is its ability to enhance the effectiveness of radiation therapy in cancer cells. This makes it a valuable tool for studying the mechanisms of radiation therapy and developing new treatment strategies. However, one limitation of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide. One potential area of research is the development of more efficient synthesis methods for N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide to improve its yield and solubility. Another area of research is the investigation of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide's potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide in combination with radiation therapy for the treatment of cancer.

Synthesis Methods

The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene dibromide to produce 2-(2-methyl-5-nitroimidazol-1-yl)ethyl bromide. This intermediate is then reacted with 2-nitroimidazole in the presence of sodium hydride to produce N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide. The overall yield of this synthesis method is around 50%.

properties

CAS RN

154094-90-3

Product Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide

Molecular Formula

C12H15N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide

InChI

InChI=1S/C12H15N7O5/c1-9-15-8-11(18(21)22)17(9)7-4-13-10(20)2-5-16-6-3-14-12(16)19(23)24/h3,6,8H,2,4-5,7H2,1H3,(H,13,20)

InChI Key

VALXKZQMIDSFJS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

synonyms

N-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]propanamide

Origin of Product

United States

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